Pexopiprant

Übersicht

Beschreibung

Pexopiprant ist ein oraler Antagonist des Prostaglandin-D2-Rezeptors 2 (DP2) mit einem Ki-Wert von weniger als 100 Nanomolar . Es wird hauptsächlich in Studien im Zusammenhang mit Asthma eingesetzt, da es die Wirkung von Prostaglandin D2 hemmen kann, das eine Rolle bei Entzündungsreaktionen spielt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Pexopiprant umfasst mehrere Schritte, beginnend mit leicht verfügbaren chemischen VorproduktenDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschten chemischen Umwandlungen zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig Durchflussreaktoren und automatisierte Systeme, um konstante Reaktionsbedingungen zu gewährleisten. Qualitätskontrollmaßnahmen werden implementiert, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pexopiprant unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung von funktionellen Gruppen in höhere Oxidationsstufen.

Reduktion: Reduktion spezifischer funktioneller Gruppen, um die gewünschten chemischen Eigenschaften zu erzielen.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere, um die Aktivität der Verbindung zu verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte: Die aus diesen Reaktionen resultierenden Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine produzieren kann .

Wissenschaftliche Forschungsanwendungen

Pexopiprant hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Prostaglandin-D2-Rezeptor-Antagonisten zu untersuchen.

Biologie: Untersucht wegen seiner Rolle bei der Modulation von Entzündungsreaktionen und Immunsystemfunktionen.

Medizin: Als potenzielles Therapeutikum für Asthma und andere entzündliche Erkrankungen untersucht.

Industrie: Einsatz bei der Entwicklung neuer Medikamente, die auf Prostaglandin-Rezeptoren abzielen

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an den Prostaglandin-D2-Rezeptor 2 (DP2) bindet und so die Wirkung von Prostaglandin D2 blockiert. Diese Hemmung verhindert die Aktivierung von nachgeschalteten Signalwegen, die an Entzündungsreaktionen und Immunantworten beteiligt sind. Zu den molekularen Zielen gehören verschiedene Proteine und Enzyme, die diese Pfade vermitteln .

Ähnliche Verbindungen:

Ramatroban: Ein weiterer DP2-Antagonist, der in der Asthmaforschung eingesetzt wird.

Fevipiprant: Ein DP2-Antagonist mit ähnlichen Anwendungen bei entzündlichen Erkrankungen.

Einzigartigkeit von this compound: this compound ist aufgrund seiner hohen Affinität zum DP2-Rezeptor und seiner starken inhibitorischen Wirkung einzigartig. Im Vergleich zu ähnlichen Verbindungen bietet es eine selektivere und effektivere Möglichkeit, Prostaglandin-D2-vermittelte Reaktionen zu modulieren .

Wirkmechanismus

Pexopiprant exerts its effects by binding to the prostaglandin D2 receptor 2 (DP2), thereby blocking the action of prostaglandin D2. This inhibition prevents the activation of downstream signaling pathways involved in inflammation and immune responses. The molecular targets include various proteins and enzymes that mediate these pathways .

Vergleich Mit ähnlichen Verbindungen

Ramatroban: Another DP2 antagonist used in asthma research.

Fevipiprant: A DP2 antagonist with similar applications in inflammatory diseases.

Uniqueness of Pexopiprant: this compound is unique due to its high affinity for the DP2 receptor and its potent inhibitory effects. Compared to similar compounds, it offers a more selective and effective means of modulating prostaglandin D2-mediated responses .

Biologische Aktivität

Pexopiprant, also known as ADC-3680, is a small molecule drug classified as a DP2 receptor antagonist, targeting the prostaglandin D2 receptor 2 (CRTH2). This compound has been investigated for its potential therapeutic applications, particularly in the management of chronic rhinosinusitis with nasal polyps and asthma. This article delves into the biological activity of this compound, summarizing key research findings, clinical studies, and relevant data.

This compound functions by antagonizing the CRTH2 receptor, which plays a significant role in the inflammatory processes associated with various allergic and respiratory conditions. By blocking this receptor, this compound aims to reduce eosinophilic inflammation and improve patient outcomes in conditions such as asthma and chronic rhinosinusitis.

Clinical Research Findings

1. Efficacy in Chronic Rhinosinusitis with Nasal Polyps

This compound has been evaluated in multiple Phase 2 clinical trials for its efficacy in treating chronic rhinosinusitis with nasal polyps. Key findings from these studies include:

- Study Design : Approximately 100 patients were randomized to receive either this compound (40 mg) or a matching placebo once daily.

- Outcomes : The primary endpoints assessed included changes in nasal polyp size, nasal congestion scores, and overall quality of life metrics.

- Results : Preliminary results indicated a significant reduction in nasal polyp size and improved nasal airflow in patients treated with this compound compared to placebo groups .

2. Asthma Phenotypes

Research has also focused on the effects of this compound across different asthma phenotypes. Studies have shown that:

- Target Populations : The drug has been tested in diverse populations, including smokers and obese individuals.

- Efficacy : Results suggest that this compound may be particularly effective in patients with eosinophilic asthma, leading to decreased exacerbation rates and improved lung function .

Data Summary

The following table summarizes key clinical trials involving this compound:

| Indication | Phase | Population Size | Results Summary | Publication Date |

|---|---|---|---|---|

| Chronic Rhinosinusitis with Nasal Polyps | Phase 2 | ~100 | Significant reduction in polyp size; improved airflow | 2021 |

| Eosinophilic Sinusitis | Phase 2 | ~100 | Positive impact on symptoms; well-tolerated | 2021 |

| Asthma | Phase 2 | Varies | Effective in eosinophilic phenotype; reduced exacerbations | Ongoing |

Case Studies

Case studies provide valuable insights into the real-world application of this compound. For instance:

- A case study published highlighted a patient with severe chronic rhinosinusitis who experienced marked improvement after initiating treatment with this compound. The patient's symptoms reduced significantly over a six-month period, demonstrating the drug's potential benefits beyond clinical trial settings .

Eigenschaften

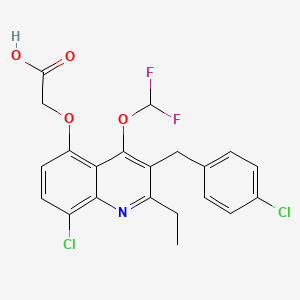

IUPAC Name |

2-[8-chloro-3-[(4-chlorophenyl)methyl]-4-(difluoromethoxy)-2-ethylquinolin-5-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2F2NO4/c1-2-15-13(9-11-3-5-12(22)6-4-11)20(30-21(24)25)18-16(29-10-17(27)28)8-7-14(23)19(18)26-15/h3-8,21H,2,9-10H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLJEKKWOIJMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=CC(=C2C(=C1CC3=CC=C(C=C3)Cl)OC(F)F)OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932708-14-0 | |

| Record name | Pexopiprant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932708140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEXOPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJM7982YDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.